



# Application Note: PF-06726304 Cell-Based Assay Protocol for Lymphoma

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PF-06726304 |           |
| Cat. No.:            | B15584835   | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Introduction Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which represses gene expression by methylating histone H3 on lysine 27 (H3K27me3).[1][2] In many B-cell lymphomas, such as Diffuse Large B-cell Lymphoma (DLBCL) and Follicular Lymphoma (FL), EZH2 is either overexpressed or carries gain-of-function mutations, leading to increased H3K27 trimethylation and oncogenesis.[1][2][3] PF-06726304 is a potent and selective small-molecule inhibitor of EZH2.[4][5] It has been shown to inhibit both wild-type and mutant forms of EZH2, leading to the reactivation of silenced tumor suppressor genes and subsequent inhibition of tumor growth.[4][5] This application note provides a detailed protocol for assessing the anti-proliferative activity of PF-06726304 in lymphoma cell lines using a luminescence-based cell viability assay.

Mechanism of Action **PF-06726304** competitively inhibits the S-adenosyl-methionine (SAM) binding pocket of EZH2, preventing the transfer of methyl groups to H3K27.[1] This reduction in H3K27me3 levels leads to the derepression of PRC2 target genes, many of which are involved in cell cycle control and differentiation.[3] In EZH2-dependent lymphoma cells, this activity results in cell cycle arrest, apoptosis, and a reduction in cell proliferation.[2][3]











Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. Taking the EZ Way: Targeting Enhancer of Zeste Homolog 2 in B-Cell Lymphomas PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 4. The roles of EZH2 in cancer and its inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Note: PF-06726304 Cell-Based Assay Protocol for Lymphoma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15584835#pf-06726304-cell-based-assay-protocol-for-lymphoma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com